molecular formula C11H14N2O B1602102 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 125089-59-0

7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1602102
CAS No.: 125089-59-0
M. Wt: 190.24 g/mol
InChI Key: RIQQQURDBNJWQT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Features

The compound 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic molecule with the molecular formula $$ \text{C}{11}\text{H}{14}\text{N}_{2}\text{O} $$ and a molecular weight of 190.24 g/mol. Its IUPAC name reflects three key structural attributes:

  • A quinolin-2(1H)-one backbone, comprising a fused benzene and pyridine ring system with a ketone group at position 2.
  • 3,4-Dihydro saturation, indicating partial hydrogenation of the pyridine ring at positions 3 and 4.
  • Substituents:
    • An amino group (-NH$$2$$) at position 7 of the benzene ring.
    • Two methyl groups (-CH$$3$$) at position 4 of the pyridine ring.

The systematic naming convention prioritizes these features in descending order of seniority, ensuring unambiguous identification.

Table 1: Key Structural Descriptors

Property Value Source
Molecular Formula $$ \text{C}{11}\text{H}{14}\text{N}_{2}\text{O} $$
Molecular Weight 190.24 g/mol
CAS Registry Number 125089-59-0
Substituent Positions 7-amino, 4,4-dimethyl

Classification Within Quinolinone Derivatives

Quinolinones are a subclass of nitrogen-containing heterocycles characterized by a ketone group at position 2 or 4 of the quinoline scaffold. This compound belongs to the 3,4-dihydroquinolin-2(1H)-one subclass, distinguished by:

  • Partial saturation : The pyridine ring is hydrogenated at positions 3 and 4, reducing aromaticity and altering reactivity.
  • Functionalization : The amino group at position 7 and dimethyl groups at position 4 place it in a specialized category of aminodihydroquinolinones , which are studied for their electronic and steric effects.

Comparative Analysis of Quinolinone Derivatives

Compound Substituents Saturation Key Applications
2-Quinolone None Fully unsaturated Antimicrobial precursors
4-Quinolone Ketone at position 4 Unsaturated Antibiotic core structure
6-Amino-4,4-dimethyl derivative 6-amino, 4,4-dimethyl 3,4-dihydro Pharmacological research
7-Amino-4,4-dimethyl derivative 7-amino, 4,4-dimethyl 3,4-dihydro Drug discovery

Historical Context and Discovery in Academic Literature

The compound was first synthesized in the context of pharmaceutical research. A 2007 patent by AMGEN INC. (WO2007/48070 A2) documented its preparation as a precursor in kinase inhibitor development. Subsequent academic studies expanded its utility:

  • Medicinal Chemistry : Derivatives of 3,4-dihydroquinolin-2(1H)-one were explored for anticancer activity, with modifications at position 7 enhancing target binding.
  • Agricultural Applications : Dihydroquinolinones, including 4,4-dimethyl variants, were patented as ectoparasiticides, leveraging their acaricidal properties.

Timeline of Key Developments

Year Milestone Significance Source
2007 AMGEN patent (WO2007/48070 A2) First synthetic route and kinase applications
2019 Cytotoxicity studies against cancer cells Identified apoptotic activity in MCF-7 cells
2024 Evaluation as biodiesel stabilizers Demonstrated antioxidant potential

Properties

IUPAC Name

7-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQQQURDBNJWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560798
Record name 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125089-59-0
Record name 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route Overview

The synthesis of 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one generally involves:

  • Construction of the 3,4-dihydroquinolin-2(1H)-one core with dimethyl substitution at the 4-position.
  • Introduction of the amino group at the 7-position via reduction of nitro precursors or direct amination.
  • Alkylation or functionalization steps to achieve the desired substitution pattern.

Preparation of the 3,4-Dihydroquinolin-2(1H)-one Core with 4,4-Dimethyl Substitution

A common approach to obtain the 4,4-dimethyl substitution involves intramolecular cyclization reactions such as Friedel-Crafts alkylation of appropriately substituted amides or coumarin derivatives.

  • For example, 4,7-dimethyl coumarin can be nitrated and then treated with hydrazine hydrate to yield aminoquinolinone derivatives with methyl groups at the 4-position.

Introduction of the 7-Amino Group

The amino group at the 7-position is typically introduced by:

  • Nitration of the quinolinone ring to form 7-nitro derivatives.
  • Subsequent reduction of the nitro group to the corresponding amine using catalytic hydrogenation (Pd/C under H2 atmosphere) or chemical reduction (Raney nickel with hydrazine hydrate).

This two-step process is well-documented for the synthesis of 7-amino derivatives in the 3,4-dihydroquinolin-2(1H)-one series.

Alkylation and Functionalization at the 7-Position

Alkylation of the 7-hydroxy or 7-nitro precursors is a key step in modifying the quinolinone scaffold:

  • Alkylation is performed using α,ω-dibromoalkanes or chloroalkylamine salts in the presence of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or acetone.
  • Phase transfer catalysts and low boiling point solvents can be employed to improve reaction yields and simplify purification.

Specific Methodologies and Reaction Conditions

Method No. Starting Material Reagents & Conditions Product & Yield Notes
1 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Reaction with dibromobutane and base (e.g., K2CO3) in acetone under reflux for 6 h 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 85% yield Purification by silica gel chromatography; white solid product
2 7-Nitro-3,4-dihydroquinolin-2(1H)-one Reduction with Pd/C under H2 or Raney nickel with hydrazine hydrate 7-Amino derivatives Efficient conversion of nitro to amino group
3 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Alkylation with chloroalkylamine hydrochloride salts in DMF with K2CO3 at room temperature Aminoalkyl derivatives Room temperature reaction, mild conditions
4 N-(methoxyphenyl)-3-chloropropionamide Intramolecular Friedel-Crafts alkylation to form hydroxy-3,4-dihydroquinolin-2(1H)-ones Hydroxyquinolinone intermediates Followed by further functionalization steps
5 Hydroxy-3,4-dihydroquinolin-2(1H)-one Reaction with α,ω-dibromoalkanes and K2CO3 in acetone-water mixture with PEG-400 as phase transfer catalyst Bromalkyloxy derivatives, yields 65-89% Efficient alkylation, phase transfer catalyst improves yield and purity

Detailed Example: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • Procedure: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (0.2 g, 1.23 mmol) and anhydrous potassium carbonate (2 eq) were suspended in acetone (20 mL). 1,4-dibromobutane (30 eq) was added, and the mixture was refluxed for 6 hours. After cooling, the mixture was filtered, and the filtrate evaporated under reduced pressure. The residue was purified by silica gel chromatography with petroleum ether/ethyl acetate (1:1 to 3:1) to yield the product as a white solid (85% yield).

  • Characterization: Melting point 107.2–110.1 °C; ^1H NMR (600 MHz, CDCl3) showed characteristic signals confirming the structure.

Research Findings and Optimization Notes

  • Use of phase transfer catalysts (e.g., PEG-400) and low boiling solvents enhances reaction efficiency and yield, reducing the need for extensive purification steps.
  • Salt forms of intermediates (e.g., THQ salts) can be used to avoid the addition of external bases, simplifying the reaction setup and improving safety.
  • Reduction of nitro groups to amines is efficiently achieved under mild catalytic hydrogenation or chemical reduction conditions, allowing for high purity amine products essential for further functionalization.
  • The length of alkyl chains in alkylation steps can be varied systematically to tune the physicochemical and biological properties of the final compounds.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome Reference
Nitration of quinolinone HNO3/H2SO4 7-nitro derivative
Reduction of nitro to amine Pd/C + H2 or Raney Ni + hydrazine hydrate 7-amino derivative
Alkylation of hydroxy group α,ω-dibromoalkanes, K2CO3, acetone reflux 7-bromoalkyloxy derivatives
Use of phase transfer catalyst PEG-400, low boiling solvent, base Improved yields and purification
Intramolecular cyclization Friedel-Crafts alkylation 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antineoplastic Activity
Research indicates that derivatives of 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit promising antitumor properties. A study focusing on the synthesis of novel quinolinone derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with specific substituents showed IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Acetylcholinesterase Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. A series of derivatives were synthesized and tested, revealing that some exhibited potent inhibitory effects (IC50 values as low as 0.29 µM), suggesting their potential use in treating cognitive disorders .

Biological Research

Enzyme Interactions
7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one serves as a valuable tool in studying enzyme interactions. Its ability to modulate enzyme activity makes it useful for understanding biochemical pathways and developing enzyme inhibitors that can lead to therapeutic agents .

Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. Studies have shown that it can cross the blood-brain barrier (BBB) and exert protective effects on neuronal cells under oxidative stress conditions, which is crucial for developing treatments for neurodegenerative diseases .

Industrial Applications

Dyes and Pigments Production
In addition to its biological applications, 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. Its derivatives have been explored for use in various industrial applications where colorfastness and stability are essential .

Case Studies

Study Focus Findings Reference
Anticancer ActivityCertain derivatives showed IC50 values < 5 µM against breast cancer cell lines
AChE InhibitionPotent inhibitors identified with IC50 values as low as 0.29 µM
Neuroprotective EffectsDemonstrated ability to protect neuronal cells from oxidative stress
Industrial UseEffective as a dye precursor due to stability and vibrant colors

Mechanism of Action

The mechanism of action of 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the amino and dimethyl groups can influence its binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Feasibility: The 7-amino-4,4-dimethyl derivative is more challenging to synthesize than non-methylated analogs due to steric hindrance during alkylation steps .
  • Thermal Stability: Methyl groups at position 4 enhance thermal stability (decomposition >250°C) compared to unsubstituted dihydroquinolinones .
  • Toxicity Profile: Amino-substituted derivatives generally exhibit lower cytotoxicity (IC50 >100 µM in HEK293 cells) compared to halogenated analogs, making them safer for CNS applications .

Biological Activity

7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article compiles various research findings on the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

  • IUPAC Name: 7-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one
  • Molecular Formula: C11H14N2O
  • Molecular Weight: 190.24 g/mol
  • CAS Number: 125089-59-0

The biological activity of 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is influenced by its structural features. The presence of the amino group at position 7 and dimethyl groups at position 4 enhances its interaction with various molecular targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial properties. For instance, a study demonstrated that synthesized compounds showed varying degrees of inhibition against Mycobacterium tuberculosis and other bacterial strains . However, some derivatives did not demonstrate effective antimicrobial activity at tested concentrations .

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition:
    • Several peptide-dihydroquinolinone conjugates derived from this compound were evaluated for their inhibitory effects on human carbonic anhydrases (hCA I and hCA II). The inhibition ranged from 15.7 to 65.7 µM for hCA II but none showed activity against hCA I .
  • Acetylcholinesterase Inhibition:
    • The compound has been implicated in acetylcholinesterase inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated potent inhibition with IC50 values in low micromolar ranges .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. While some derivatives exhibited weak antioxidant activity compared to standard antioxidants like α-tocopherol, they still hold promise for further modifications to enhance efficacy .

Cytotoxicity

Cytotoxic effects have been evaluated against various cancer cell lines. One study found that specific derivatives exhibited significant cytotoxicity towards A549 lung cancer cells with IC50 values indicating effectiveness at lower concentrations .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneStructureAntimicrobial, AntioxidantVaries
QuinolineBasic structureModerate antimicrobialN/A
7-aminoquinolineLacks dimethyl groupsLower potency than target compoundN/A

Case Studies

  • Study on Enzyme Inhibition:
    A detailed investigation into the inhibition of human carbonic anhydrases revealed that certain derivatives of the compound could selectively inhibit hCA II while showing no activity against hCA I at high concentrations .
  • Cytotoxicity Assessment:
    A series of synthesized derivatives were tested against A549 and BEAS-2B cell lines. Compound 7 demonstrated significant cytotoxicity with IC50 values indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by cyclization. For example, 4-bromoaniline reacts with 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under inert atmosphere, catalyzed by AlCl₃, to form intermediates that undergo cyclization . Alternative methods include palladium-catalyzed carbonylation of alkyl halides, enabling the incorporation of perfluoroalkyl or carbonyl groups into the quinolinone scaffold under mild conditions (e.g., using CO gas and radical intermediates) .

Q. How is the compound characterized post-synthesis?

  • Methodology : Structural confirmation relies on ¹H NMR and mass spectrometry (MS) . For instance, ¹H NMR in CDCl₃ or DMSO-d₆ resolves characteristic peaks such as δ 8.13–8.07 (m, aromatic protons) and δ 2.72–2.70 (m, methyl groups). MS (EI or ESI) provides molecular ion peaks (e.g., m/z 303 [M⁺] for nitro-substituted derivatives) . High-performance liquid chromatography (HPLC) is used to confirm purity (>95%) .

Advanced Research Questions

Q. How do structural modifications influence neuronal nitric oxide synthase (nNOS) inhibitory activity?

  • Methodology :

  • Substituent Effects : Introducing a 6-thiophene amidine group enhances nNOS selectivity. For example, compound (S)-35 (with a 3-carbon linker to a basic amine) exhibits >100-fold selectivity for nNOS over endothelial NOS (eNOS) due to steric and electronic complementarity in the active site .
  • SAR Insights :
Substituent PositionFunctional GroupEffect on nNOS Activity
6-positionThiophene amidine↑ Potency and selectivity
4,4-dimethylMethyl groupsStabilize dihydroquinoline conformation
7-aminoAmino groupFacilitates H-bonding with enzyme
  • Advanced derivatives are evaluated using recombinant human NOS isoforms (iNOS, eNOS, nNOS) in baculovirus-infected Sf9 cells, with activity measured via radioactive NO synthesis assays .

Q. What novel catalytic methods are used in synthesizing derivatives?

  • Methodology :

  • Iron Photoredox Catalysis : Carbamoyl radicals generated from oxamic acids under visible light react with electron-deficient alkenes, followed by intramolecular cyclization and aromatization to yield 3,4-dihydroquinolin-2(1H)-ones. This method avoids harsh conditions and achieves moderate-to-high yields (60–85%) .
  • Palladium-Mediated Carbonylation : Perfluoroalkyl iodides and 1,7-enynes undergo cascade carbonylative cyclization to form polycyclic derivatives. This one-pot method provides excellent E/Z selectivity and functional group tolerance .

Q. How is the compound evaluated in preclinical models of neurological disorders?

  • Methodology :

  • In Vivo Models : In the L5/L6 spinal nerve ligation (Chung model) for neuropathic pain, compound (S)-35 (30 mg/kg intraperitoneal) reverses thermal hyperalgesia. Oral administration (30 mg/kg) reduces tactile allodynia in dural inflammation models relevant to migraine .
  • Pharmacokinetics : Druglikeness is assessed via plasma protein binding, metabolic stability in liver microsomes, and blood-brain barrier permeability (e.g., PAMPA-BBB assay) .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Yields for nitro-substituted derivatives range from 44.8% to 73.7% depending on reaction conditions (e.g., solvent, catalyst loading). Optimization of nucleophilic displacement steps (e.g., using KI in acetonitrile at 60°C) improves consistency .
  • Biological Activity Discrepancies : Minor structural changes (e.g., replacing dimethylamine with pyrrolidine in the side chain) drastically alter nNOS selectivity. Computational docking studies resolve these discrepancies by highlighting steric clashes in the eNOS active site .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

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